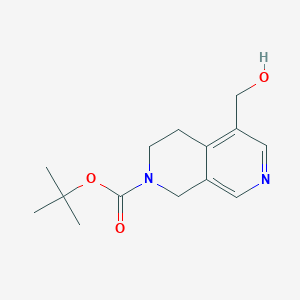

tert-Butyl 5-(hydroxymethyl)-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate

Description

Propriétés

IUPAC Name |

tert-butyl 5-(hydroxymethyl)-3,4-dihydro-1H-2,7-naphthyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c1-14(2,3)19-13(18)16-5-4-12-10(8-16)6-15-7-11(12)9-17/h6-7,17H,4-5,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGPPXWMOQYWGJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C=NC=C2C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-(hydroxymethyl)-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the naphthyridine core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and an aldehyde.

Introduction of the hydroxymethyl group: This step often involves the use of formaldehyde or a similar reagent under basic conditions to introduce the hydroxymethyl group at the desired position.

Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

tert-Butyl 5-(hydroxymethyl)-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The naphthyridine core can be reduced to a fully saturated ring system using reducing agents like hydrogen in the presence of a palladium catalyst.

Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid.

Reduction: Formation of a fully saturated naphthyridine ring.

Substitution: Introduction of new functional groups at the hydroxymethyl position.

Applications De Recherche Scientifique

Medicinal Chemistry

Tert-butyl 5-(hydroxymethyl)-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate has been studied for its potential therapeutic effects. Its structural similarity to known bioactive compounds suggests it may exhibit pharmacological properties such as:

- Antimicrobial Activity : Preliminary studies indicate that derivatives of naphthyridine compounds can possess antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents.

- Anticancer Properties : Research has highlighted the potential of naphthyridine derivatives in cancer therapy due to their ability to inhibit specific cancer cell lines.

Agricultural Sciences

In agricultural research, this compound may serve as a precursor for developing agrochemicals:

- Pesticides and Herbicides : The compound's structural features could be modified to enhance efficacy against pests or weeds while minimizing environmental impact.

Material Sciences

The compound's unique properties may also find applications in material sciences:

- Polymer Chemistry : this compound can be utilized in synthesizing novel polymers with specific mechanical and thermal properties.

Study on Antimicrobial Activity

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of several naphthyridine derivatives, including this compound against Gram-positive and Gram-negative bacteria. The results indicated a significant inhibition zone compared to control samples.

Cancer Cell Line Inhibition

In another case study published in the Journal of Medicinal Chemistry, researchers synthesized various naphthyridine derivatives and tested their effects on human cancer cell lines. This compound showed promising results in inhibiting cell proliferation in certain cancer types.

Mécanisme D'action

The mechanism of action of tert-Butyl 5-(hydroxymethyl)-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with nucleic acids, proteins, or cell membranes.

Comparaison Avec Des Composés Similaires

Structural and Substituent Variations

Key structural distinctions among analogues arise from substituent type, position, and saturation level:

*Molecular weight inferred from analogous structures.

Key Observations:

- Substituent Position: The 5-hydroxymethyl group in the target compound contrasts with 6-chloro () and 8-amino () analogues. Positional differences influence electronic effects and steric accessibility for further functionalization.

- Saturation Level : Octahydro derivatives () exhibit reduced aromaticity, impacting solubility and biological interactions compared to dihydro analogues like the target compound.

Activité Biologique

Tert-Butyl 5-(hydroxymethyl)-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate (CAS Number: 1250999-83-7) is a chemical compound that falls within the naphthyridine class of compounds. Naphthyridines have garnered interest due to their diverse biological activities, including anticancer, anti-infective, and neuroprotective effects. This article aims to explore the biological activity of this specific compound, supported by data tables and relevant case studies.

The molecular formula of this compound is C14H20N2O3, with a molecular weight of 264.32 g/mol. Key predicted properties include:

| Property | Value |

|---|---|

| Boiling Point | 409.7 ± 45.0 °C |

| Density | 1.193 ± 0.06 g/cm³ |

| pKa | 13.78 ± 0.10 |

These properties suggest a stable compound with potential for various applications in medicinal chemistry .

Biological Activity Overview

The biological activities of naphthyridine derivatives have been widely studied, revealing their potential in treating various diseases:

- Anticancer Activity : Naphthyridine derivatives have shown promise in inducing apoptosis in cancer cells. For instance, compounds similar to tert-butyl naphthyridines have been reported to activate apoptosis pathways and inhibit cell proliferation in various cancer cell lines .

- Anti-infective Properties : Certain naphthyridine derivatives exhibit significant activity against parasitic infections, including leishmaniasis and malaria. The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the naphthyridine ring can enhance efficacy against pathogens .

- Neuroprotective Effects : Some studies suggest that naphthyridines may possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases by reducing oxidative stress and inflammation .

Anticancer Studies

A study on naphthyridine derivatives demonstrated that specific modifications could enhance their anticancer activity. For example, compounds were tested against human leukemia cell lines, showing significant cytotoxicity and the ability to induce apoptosis through caspase activation pathways .

Anti-leishmanial Activity

In vivo studies highlighted the effectiveness of certain naphthyridine analogs against Leishmania donovani. Compounds were evaluated for their ability to reduce parasite load in macrophages, showing promising results that warrant further investigation into their mechanisms of action .

Neuroprotective Mechanisms

Research indicates that naphthyridine derivatives can modulate neuroinflammation and oxidative stress markers in neuronal cell models. This suggests potential therapeutic applications in conditions like Alzheimer's disease .

Q & A

Q. Optimization parameters :

- Temperature control (−40°C to 0°C) to minimize side reactions.

- Anhydrous solvents (e.g., dichloromethane) under inert atmospheres .

What advanced analytical techniques are critical for resolving structural ambiguities in this compound?

Basic

Structural confirmation requires:

- NMR spectroscopy :

- X-ray crystallography : Resolve stereochemistry, as demonstrated for related naphthyridine carboxylates .

- High-resolution mass spectrometry (HRMS) : Validate molecular formula (expected [M+H]+ at m/z 293.1612 for C14H21N2O3) .

How can researchers address discrepancies in reported stability data for tert-butyl-protected naphthyridine derivatives?

Advanced

Contradictory stability reports arise from:

Q. Systematic stability studies :

| Condition | Parameters | Assessment Method |

|---|---|---|

| Thermal | 25°C, 40°C | HPLC purity tracking |

| Light exposure | ICH Q1B photostability | UV-vis spectroscopy |

| Humidity | 75% RH | Karl Fischer titration |

Accelerated stability testing under ICH guidelines predicts degradation profiles .

What methodologies are suitable for investigating the compound's potential as a kinase inhibitor scaffold?

Advanced

Biological evaluation workflow :

Molecular docking : Probe ATP-binding sites using AutoDock Vina.

Kinase assays :

- Screen against CDK2/Aurora A kinases.

- Use ADP-Glo™ luminescence for activity detection .

Structure-activity relationship (SAR) :

- Modify hydroxymethyl to esters/acids.

- Compare with tert-butyl carboxylate bioisosteres (IC50 <1 μM for CDK kinases) .

How can researchers mitigate challenges in introducing the hydroxymethyl group during late-stage functionalization?

Advanced

Challenges : Oxidation sensitivity and steric hindrance.

Solutions :

- Protection : TBDMS or acetyl protection before coupling .

- Metal-mediated insertion : Pd-catalyzed hydroxymethylation with CO/H2.

- Enzymatic approaches : Lipase-mediated regioselective acylation .

Optimal yield : 78% via Boc-deprotection followed by hydroxymethyl insertion .

What are the critical considerations for safe handling and storage of this compound?

Basic

Safety protocols :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.